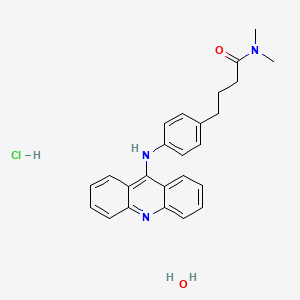
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes an acridine moiety, making it a valuable tool in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the butyramide group. The final step involves the addition of the hydrochloride and hydrate components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
化学反応の分析
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can lead to the formation of more stable butyramide compounds .
科学的研究の応用
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate involves its interaction with specific molecular targets. The acridine moiety intercalates with DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative used in cancer treatment.
DACA (N-[2-(dimethylamino)ethyl]acridines-4-carboxamide): Known for its anticancer properties.
AMCA (methyl N-(4’-(9-acridinylamino)-phenyl) carbamate hydrochloride): Used in biochemical research.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is unique due to its specific structure, which combines the acridine moiety with the butyramide group. This combination enhances its ability to interact with DNA and proteins, making it a valuable tool in various research applications.
特性
CAS番号 |
73790-23-5 |
|---|---|
分子式 |
C25H28ClN3O2 |
分子量 |
438.0 g/mol |
IUPAC名 |
4-[4-(acridin-9-ylamino)phenyl]-N,N-dimethylbutanamide;hydrate;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH.H2O/c1-28(2)24(29)13-7-8-18-14-16-19(17-15-18)26-25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25;;/h3-6,9-12,14-17H,7-8,13H2,1-2H3,(H,26,27);1H;1H2 |
InChIキー |
XWBOVPMLNKKLRC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CCCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
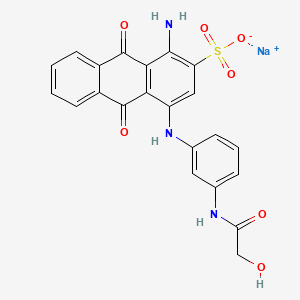
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)


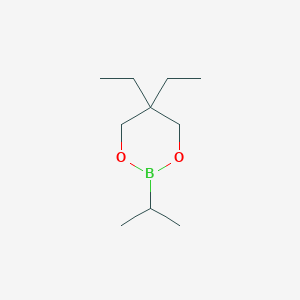
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
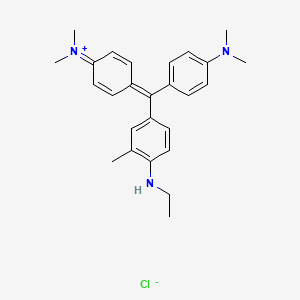
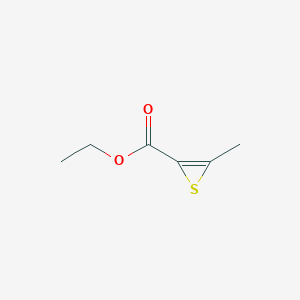
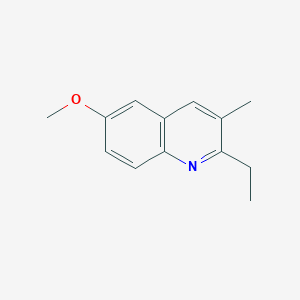
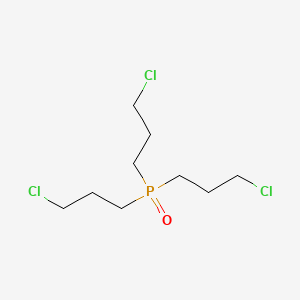

![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
